molecular formula C11H9FN2O3 B7469800 Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate

Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate

Cat. No.: B7469800
M. Wt: 236.20 g/mol
InChI Key: OYAMETGBENLDHA-UHFFFAOYSA-N
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Description

Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate is an organic compound that features a cyano group, a fluorobenzoyl group, and an aminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate typically involves the reaction of 3-fluorobenzoyl chloride with cyanomethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and fluorobenzoyl groups play crucial roles in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Cyanomethyl 2-[(4-fluorobenzoyl)amino]acetate
  • Cyanomethyl 2-[(3-chlorobenzoyl)amino]acetate
  • Cyanomethyl 2-[(3-bromobenzoyl)amino]acetate

Uniqueness

Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate is unique due to the presence of the fluorine atom on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c12-9-3-1-2-8(6-9)11(16)14-7-10(15)17-5-4-13/h1-3,6H,5,7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAMETGBENLDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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